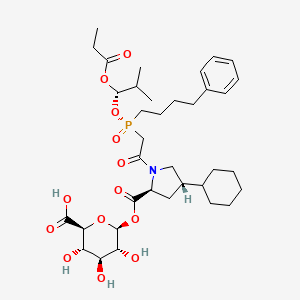
Fosinopril Acyl-Beta-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fosinopril Acyl-Beta-D-Glucuronide is a biochemical compound with the molecular formula C36H54NO13P and a molecular weight of 739.79 . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound is a derivative of Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure .
Vorbereitungsmethoden
The preparation of Fosinopril Acyl-Beta-D-Glucuronide involves synthetic routes that typically include the esterification of Fosinopril with Beta-D-Glucuronic acid. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the successful formation of the acyl-glucuronide bond . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity of the compound .
Analyse Chemischer Reaktionen
Fosinopril Acyl-Beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used .
Wissenschaftliche Forschungsanwendungen
Fosinopril Acyl-Beta-D-Glucuronide has several scientific research applications:
Chemistry: It is used in the study of biochemical pathways and the synthesis of complex molecules.
Biology: The compound is utilized in proteomics research to understand protein interactions and functions.
Medicine: While not used therapeutically, it helps in the research of drug metabolism and pharmacokinetics.
Industry: The compound is used in the development of biochemical assays and diagnostic tools.
Wirkmechanismus
The mechanism of action of Fosinopril Acyl-Beta-D-Glucuronide involves its hydrolysis to Fosinoprilat, the active metabolite. Fosinoprilat inhibits the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . This inhibition leads to vasodilation, reduced blood pressure, and decreased workload on the heart . The molecular targets include ACE and the renin-angiotensin-aldosterone system (RAAS) pathway .
Vergleich Mit ähnlichen Verbindungen
Fosinopril Acyl-Beta-D-Glucuronide can be compared with other similar compounds such as:
Fosinoprilat Acyl-Beta-D-Glucuronide: Similar in structure but differs in the ester linkage.
Mycophenolic acid-Beta-D-Glucuronide: Used in immunosuppressive regimens and has a different therapeutic application.
The uniqueness of this compound lies in its specific use in proteomics research and its role in studying the metabolism of ACE inhibitors .
Eigenschaften
Molekularformel |
C36H54NO13P |
|---|---|
Molekulargewicht |
739.8 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[(2S,4S)-4-cyclohexyl-1-[2-[[(1S)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C36H54NO13P/c1-4-28(39)47-35(22(2)3)50-51(46,18-12-11-15-23-13-7-5-8-14-23)21-27(38)37-20-25(24-16-9-6-10-17-24)19-26(37)34(45)49-36-31(42)29(40)30(41)32(48-36)33(43)44/h5,7-8,13-14,22,24-26,29-32,35-36,40-42H,4,6,9-12,15-21H2,1-3H3,(H,43,44)/t25-,26+,29+,30+,31-,32+,35+,36+,51-/m1/s1 |
InChI-Schlüssel |
XOPCQNUVMYZIGF-IFMOXKSWSA-N |
Isomerische SMILES |
CCC(=O)O[C@H](C(C)C)O[P@](=O)(CCCCC1=CC=CC=C1)CC(=O)N2C[C@@H](C[C@H]2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4CCCCC4 |
Kanonische SMILES |
CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


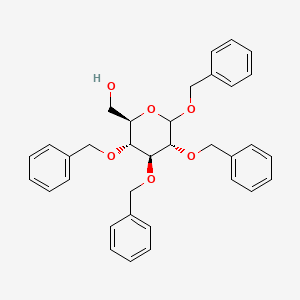
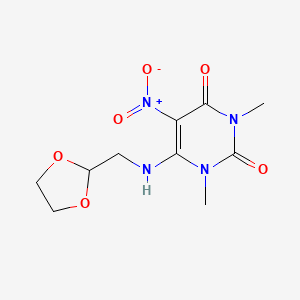
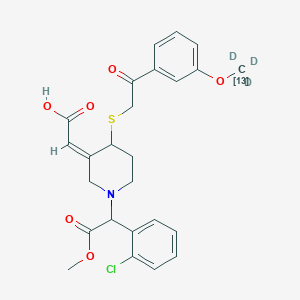

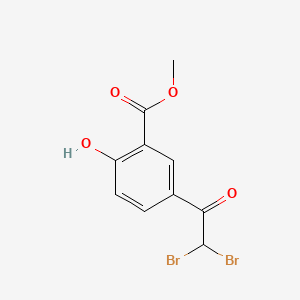
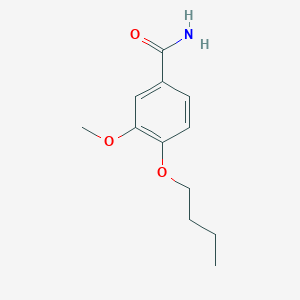

![tert-butyl N-[(5R)-5,6,7,8-tetrahydroquinoxalin-5-yl]carbamate](/img/structure/B13856763.png)


![2-[N-(carboxymethyl)-5-chloro-2-methylanilino]acetic acid](/img/structure/B13856782.png)
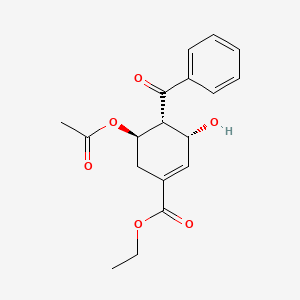
![2-[3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidin-1-yl]ethanol](/img/structure/B13856798.png)

